N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
This compound contains several functional groups including an oxadiazole ring, a bromophenyl group, and a dichlorophenoxy group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and heteroatoms. The oxadiazole ring, in particular, is a heterocyclic ring that can participate in a variety of chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the oxadiazole ring .Scientific Research Applications
Synthesis and Pharmacological Potential
A series of N-substituted derivatives of 1,3,4-oxadiazole and acetamide derivatives have been designed, synthesized, and evaluated for their antibacterial and anti-enzymatic potential, supported by % hemolytic activity studies. These compounds were found to inhibit gram-negative bacterial strains effectively, indicating their potential as antibacterial agents (Nafeesa, K., et al., 2017).
Another study focused on the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, revealing that these compounds possess variable antimicrobial activity against selected microbial species, with some showing significant potency compared to reference standards. This underscores their potential utility in developing new antimicrobial agents (Gul, S., et al., 2017).
Anticonvulsant and Enzyme Inhibition Activities
Research into indoline derivatives of aryloxadiazole amine and benzothiazole acetamide showed significant anticonvulsant activity, highlighting the versatility of oxadiazole derivatives in pharmacological applications. This suggests the potential for these compounds in anticonvulsant drug development (Nath, R., et al., 2021).
Compounds containing the 1,3,4-oxadiazole moiety have also been studied for their enzyme inhibition properties, specifically against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential in treating conditions associated with enzyme dysregulation (Rehman, A., et al., 2013).
Antimicrobial and Hemolytic Activity
- Further investigations into 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with phenyl acetamide derivatives revealed enhanced antimicrobial properties. These findings suggest the importance of structural modifications in oxadiazole derivatives to increase their efficacy as antimicrobial agents (Parikh, K., & Joshi, D., 2014).
Future Directions
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2N3O3/c17-10-3-1-9(2-4-10)15-21-22-16(25-15)20-14(23)8-24-13-6-5-11(18)7-12(13)19/h1-7H,8H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIHCOKQSZQZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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